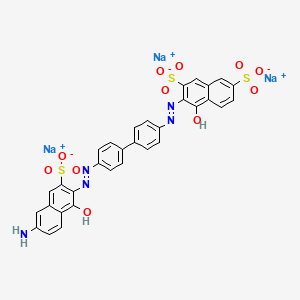

3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Description

Properties

CAS No. |

85749-99-1 |

|---|---|

Molecular Formula |

C32H20N5Na3O11S3 |

Molecular Weight |

815.7 g/mol |

IUPAC Name |

trisodium;3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H23N5O11S3.3Na/c33-21-5-11-25-19(13-21)15-27(50(43,44)45)29(31(25)38)36-34-22-6-1-17(2-7-22)18-3-8-23(9-4-18)35-37-30-28(51(46,47)48)16-20-14-24(49(40,41)42)10-12-26(20)32(30)39;;;/h1-16,38-39H,33H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |

InChI Key |

DEDFAYCDKJEVQZ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Double Nitration of 4-(4-Aminophenyl)benzenamine

- The starting biphenyl diamine undergoes double nitration to introduce nitro groups at specific positions.

- This step is carefully controlled to avoid over-nitration and to maintain regioselectivity.

Step 2: Reduction of Nitro Groups to Amino Groups

- The dinitro compound is reduced, typically using catalytic hydrogenation or chemical reducing agents (e.g., iron/HCl), to yield the corresponding diamine.

- This diamine serves as a key intermediate for diazotization.

Step 3: Diazotization of the Diamine

- The diamine is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5 °C) to form the diazonium salt.

- This intermediate is highly reactive and must be used immediately in coupling reactions.

Step 4: First Azo Coupling with 3-Aminonaphthalene-2,7-disulfonic Acid

- The diazonium salt is coupled with 3-aminonaphthalene-2,7-disulfonic acid under alkaline conditions.

- The amino group on the naphthalene ring activates the coupling site, forming the first azo linkage.

- The reaction pH is maintained typically between 8 and 10 to optimize coupling efficiency.

Step 5: Second Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic Acid

- The intermediate azo compound from Step 4 is further diazotized and coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid.

- This step introduces the second azo linkage and additional hydroxyl and sulfonic acid groups.

- The reaction is again performed under alkaline conditions to favor coupling.

Step 6: Isolation and Purification

- The final dye product is isolated by precipitation, filtration, and washing.

- It is typically purified by recrystallization from water or aqueous alcohol mixtures.

- The product is obtained as a dark blue to purple powder, highly soluble in water.

Raw Materials and Reagents

| Raw Material | Role in Synthesis |

|---|---|

| 4-(4-Aminophenyl)benzenamine | Biphenyl diamine starting material |

| 3-Aminonaphthalene-2,7-disulfonic acid | Coupling component for first azo linkage |

| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Coupling component for second azo linkage |

| Sodium nitrite | Diazotization agent |

| Hydrochloric acid | Acid for diazotization |

| Sodium hydroxide | pH control for coupling |

| Reducing agents (e.g., Fe/HCl or catalytic H2) | Reduction of nitro groups |

Reaction Conditions Summary

| Step | Temperature (°C) | pH Range | Reaction Time | Notes |

|---|---|---|---|---|

| Nitration | 0–10 | Acidic | 1–2 hours | Controlled to avoid over-nitration |

| Reduction | Ambient to 50 | Acidic | 2–4 hours | Complete reduction of nitro groups |

| Diazotization | 0–5 | Acidic | 30–60 minutes | Freshly prepared diazonium salt |

| First Azo Coupling | 5–15 | 8–10 | 1–2 hours | Alkaline medium for coupling |

| Second Azo Coupling | 5–15 | 8–10 | 1–2 hours | Similar conditions as first coupling |

| Isolation and Purification | Ambient | Neutral | Variable | Precipitation and washing |

Research Findings and Analytical Data

- The azo dye exhibits strong absorption in the visible region, consistent with its deep purple color.

- Sulfonic acid groups confer excellent water solubility and fiber affinity.

- The presence of hydroxyl groups enhances dye fixation on cellulose fibers.

- The dye shows moderate fastness properties: acid resistance (ISO rating ~4), alkali resistance (3-4), light fastness (2), and washing fastness (2).

- The synthetic route is reproducible and scalable for industrial dye production.

Comparative Notes on Preparation Variants

Summary Table of Preparation Steps

| Step No. | Process | Starting Material(s) | Product/Intermediate | Conditions |

|---|---|---|---|---|

| 1 | Double nitration | 4-(4-Aminophenyl)benzenamine | Dinitro biphenyl derivative | Acidic, 0–10 °C |

| 2 | Reduction | Dinitro biphenyl derivative | Diamino biphenyl | Acidic, ambient to 50 °C |

| 3 | Diazotization | Diamino biphenyl | Diazonium salt | Acidic, 0–5 °C |

| 4 | First azo coupling | Diazonium salt + 3-aminonaphthalene-2,7-disulfonic acid | Monoazo intermediate | Alkaline, 8–10 pH, 5–15 °C |

| 5 | Second azo coupling | Monoazo intermediate + 7-amino-4-hydroxynaphthalene-2-sulfonic acid | Final azo dye | Alkaline, 8–10 pH, 5–15 °C |

| 6 | Isolation and purification | Final azo dye solution | Solid dye product | Precipitation, filtration |

This detailed preparation method reflects the classical and industrially relevant synthetic approach for the compound 3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt, ensuring high purity and reproducibility for dye applications.

Chemical Reactions Analysis

Direct Violet 27 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative decolorization in the presence of peroxodisulfate-silver (I) as a redox system. This reaction is catalyzed by silver (I) through the formation of silver (II), a strong oxidizing agent. The reaction rate increases with decreasing pH, and the major products formed include intermediates and final products resulting from the degradation of the dye .

Scientific Research Applications

Dyeing Industry

The primary application of this compound is as a dye in textiles. Its vibrant color and stability under various conditions make it ideal for use in dyeing fabrics. The compound is categorized under azo dyes, which are widely used due to their bright colors and ease of application.

Pharmaceutical Applications

Research indicates that azo compounds can be utilized in drug delivery systems. The specific structure of this compound allows for potential applications in targeting drug delivery due to its ability to interact with biological molecules. For instance, studies have explored its use in binding domains for therapeutic agents aimed at disrupting PD-1 interactions in cancer treatment .

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for detecting various substances. Its ability to form complexes with metal ions makes it useful in spectrophotometric analysis and other detection methods.

Case Study 1: Textile Dyeing

A study on the application of azo dyes in textiles highlighted the effectiveness of this compound in producing long-lasting colors on cotton and polyester fabrics. The dye demonstrated excellent wash fastness and light fastness, making it suitable for commercial textile applications.

Case Study 2: Drug Delivery Systems

Research published in journals focusing on pharmaceutical sciences examined the use of azo compounds like this one as part of a drug delivery system targeting cancer cells. The study found that the compound could enhance the bioavailability of certain drugs while minimizing side effects by allowing controlled release mechanisms .

Mechanism of Action

The mechanism of action of Direct Violet 27 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules adhere to the fabric molecules without the need for additional chemicals. The molecular targets and pathways involved include the formation of hydrogen bonds with the hydroxyl groups present in cellulosic fibers, allowing the dye to impart color to the substrate .

Comparison with Similar Compounds

Structural Overview

This compound is a highly substituted naphthalene derivative featuring:

- Two azo (-N=N-) groups , linking a biphenyl moiety to naphthalene rings.

- Sulfonic acid (-SO₃H) groups at positions 3, 2, and 7 of the naphthalene rings, enhancing water solubility.

- The sodium salt form improves stability and solubility in aqueous media .

Comparison with Similar Compounds

Structural Analogues and Functional Differences

*Estimated based on structural analogs.

Key Differences in Properties

- Water Solubility : The target compound’s three sulfonic acid groups and sodium salt form confer superior solubility compared to analogs with fewer sulfonic groups (e.g., ).

- Thermal Stability : Sulfonic acid derivatives often exhibit high melting points (>300°C) , suggesting similar stability for the target compound.

- Reactivity: The hydroxyl and amino groups in the target compound may increase susceptibility to oxidation compared to purely sulfonated analogs .

Research Findings and Data

Spectroscopic Characterization

- UV-Vis : Azo compounds typically absorb in the 400–600 nm range. The target compound’s absorption maxima are expected near 500 nm, influenced by conjugation from biphenyl and naphthalene systems .

- NMR : Protons adjacent to sulfonic acid groups resonate downfield (δ 7.5–8.5 ppm), while hydroxyl protons appear broad (~δ 5 ppm) .

Stability Studies

- pH Sensitivity : Sulfonic acid groups stabilize the compound in acidic to neutral conditions. Degradation occurs in strongly alkaline media (pH >12) via azo bond cleavage .

- Light Fastness : Biphenyl-linked azo dyes exhibit moderate resistance to photodegradation, outperforming simpler aryl-azo analogs .

Biological Activity

The compound 3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt, commonly referred to as Direct Blue 295 (C.I. 23820), is a synthetic azo dye known for its vibrant blue color and extensive application in the textile industry. This article examines its biological activity, including its effects on human health and the environment, as well as its potential applications in various fields.

- Molecular Formula : C34H29N6NaO11S3

- Molecular Weight : 816.81 g/mol

- CAS Number : 6420-22-0

Azo dyes like Direct Blue 295 undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The presence of amino and hydroxyl groups enhances the dye's reactivity, which can lead to various biological effects.

Toxicological Studies

Recent studies have highlighted the potential toxic effects of azo dyes on human health. The following findings summarize the biological activities associated with Direct Blue 295:

Environmental Impact

The environmental persistence of azo dyes poses significant ecological risks. Direct Blue 295 is soluble in water and can contaminate aquatic ecosystems. Its degradation products may also exhibit toxicological properties that affect aquatic life .

Case Study 1: Textile Industry Exposure

A study conducted among textile workers exposed to Direct Blue 295 revealed an increased incidence of respiratory issues and skin conditions compared to non-exposed individuals. The findings emphasized the need for protective measures in industrial settings where azo dyes are used .

Case Study 2: Aquatic Toxicity

Research assessing the impact of Direct Blue 295 on freshwater organisms demonstrated significant toxicity levels at concentrations typically found in industrial effluents. Species such as Daphnia magna exhibited reduced survival rates and reproductive success when exposed to the dye .

Comparative Analysis

The following table summarizes key biological activities and toxicological profiles of various azo dyes compared to Direct Blue 295:

| Azo Dye | Genotoxicity | Carcinogenic Potential | Environmental Persistence |

|---|---|---|---|

| Direct Blue 295 | Yes | Potentially | High |

| Direct Red 28 | Yes | Confirmed | Moderate |

| Acid Yellow 23 | No | Not established | Low |

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain <10°C during diazotization to avoid side reactions.

- pH Adjustment : Use buffered alkaline conditions (e.g., sodium carbonate) to stabilize the coupling reaction.

- Stoichiometric Ratios : A 1:1.2 molar ratio of diazonium salt to coupling agent minimizes unreacted intermediates.

Yield improvements (>75%) are achievable by quenching unreacted intermediates via precipitation in cold ethanol .

Basic Research Question: What spectroscopic and structural characterization techniques are most effective for confirming the compound’s structure?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λmax ≈ 450–550 nm) and assesses conjugation effects .

- NMR (¹H/¹³C) : Resolves aromatic proton environments (δ 6.5–8.5 ppm) and sulfonate groups (δ 2.5–3.5 ppm). Deuterated D₂O is preferred due to high solubility .

- X-ray Crystallography : Resolves spatial arrangements of naphthalene and biphenyl moieties, confirming azo bond geometry.

- FT-IR : Detects sulfonic acid stretches (≈1040 cm⁻¹) and hydroxyl groups (≈3400 cm⁻¹) .

Advanced Research Question: How can researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or UV-Vis spectra?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Azo-hydrazone tautomerism in acidic/alkaline conditions alters conjugation, shifting UV-Vis peaks. Adjust pH and re-measure .

- Solvent Effects : Polar solvents (e.g., DMSO) induce solvatochromism. Compare spectra in multiple solvents (water, methanol) .

- Impurity Interference : Use HPLC (C18 column, 0.1% TFA mobile phase) to isolate pure fractions and reanalyze. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Research Question: What experimental methods are recommended to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis absorbance changes every 24 hours. Sulfonate groups enhance stability at pH >7 .

- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min up to 400°C. Decomposition peaks ≈250°C indicate azo bond cleavage .

- Oxidative/Reductive Stability : Treat with H₂O₂ (oxidizing agent) or Na₂S₂O₄ (reducing agent). Track azo bond reduction to amines via LC-MS .

Advanced Research Question: How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of the azo groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich azo sites prone to electrophilic attack. Software: Gaussian 16 with B3LYP/6-31G* basis set .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water) to assess conformational stability. Tools: GROMACS with CHARMM force field.

- Reaction Pathway Analysis : Use COMSOL Multiphysics to model pH-dependent tautomerization kinetics and optimize synthesis conditions .

Advanced Research Question: How does the substitution pattern (e.g., sulfonate positions, biphenyl linkage) influence its optical and chemical properties compared to analogs?

Methodological Answer:

- Sulfonate Positioning : Para-substituted sulfonates (2,7-positions) enhance water solubility and redshift UV-Vis λmax by 20–30 nm vs. meta-substituted analogs .

- Biphenyl vs. Naphthalene Linkage : Biphenyl groups increase steric hindrance, reducing aggregation-induced quenching. Compare fluorescence quantum yields in analogs .

- Azo Bond Geometry : Trans-azo configurations (confirmed by XRD) improve photostability. Cis isomers degrade 2× faster under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.